molecular formula C15H20N2 B12872608 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole

Katalognummer: B12872608
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: XAOAGKQESFWSEH-AUWJEWJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole is a complex organic compound with a unique structure characterized by multiple methyl and ethyl groups attached to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents, such as:

Uniqueness

The uniqueness of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C15H20N2

Molekulargewicht

228.33 g/mol

IUPAC-Name

2-[(Z)-(3,4-dimethylpyrrol-2-ylidene)methyl]-3-ethyl-4,5-dimethyl-1H-pyrrole

InChI

InChI=1S/C15H20N2/c1-6-13-11(4)12(5)17-15(13)7-14-10(3)9(2)8-16-14/h7-8,17H,6H2,1-5H3/b14-7-

InChI-Schlüssel

XAOAGKQESFWSEH-AUWJEWJLSA-N

Isomerische SMILES

CCC1=C(NC(=C1C)C)/C=C\2/C(=C(C=N2)C)C

Kanonische SMILES

CCC1=C(NC(=C1C)C)C=C2C(=C(C=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.